2-hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide
Overview
Description
2-Hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide is an organic compound with a complex structure that includes hydrazine, methoxyphenyl, and oxoacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the reaction of 2-methoxyphenylhydrazine with an appropriate oxoacetamide precursor under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxoacetamide group to an amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazino-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide: Similar in structure but contains a nitrobenzenesulfonamide group.
4-(2-(2-Hydroxybenzylidene)hydrazino)-N-(2-methoxyphenyl)-4-oxobutanamide: Contains a hydroxybenzylidene group.
Uniqueness
2-Hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazine and oxoacetamide groups allow it to participate in a variety of chemical reactions, making it a versatile compound in research and industrial applications.
Biological Activity
2-Hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide is an organic compound with a unique structure that incorporates a hydrazine group and a methoxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N4O2, with a molar mass of approximately 209.205 g/mol. It appears as a white powder with a melting point of 216-218°C. The compound's structure features a hydrazine functional group, which is known for its reactivity and ability to form various derivatives through condensation reactions.
Synthesis
The synthesis typically involves the reaction of hydrazine derivatives with appropriate acylating agents. Common methods include:
- Condensation Reactions : Involving hydrazides and aldehydes or ketones.
- Mechanochemical Methods : These methods allow for solvent-free synthesis, enhancing yield and reducing environmental impact.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on acylhydrazones revealed that some derivatives showed beneficial effects against methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential of this class of compounds in combating resistant bacterial strains .
Compound | Activity Against MRSA | Reference |
---|---|---|
This compound | Moderate | |
Acylhydrazone Derivative A | Strong | |
Acylhydrazone Derivative B | Weak |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Its structural similarity to known anticancer agents suggests that it may interact with cellular pathways involved in cancer proliferation.
In vitro studies have shown that related hydrazone compounds exhibit antiproliferative activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (A375-C5). The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression .
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 | 0.25 | |
A375-C5 | 0.33 | |
NCI-H460 | 0.30 |
The biological activity of this compound can be attributed to several mechanisms:
- Hydrazone Formation : The ability to form hydrazone linkages allows for reversible interactions with biomolecules, facilitating controlled release in drug delivery systems.
- Targeting Cellular Pathways : Similar compounds have been shown to interact with multiple biological targets, including receptors involved in inflammation and cancer progression .
Case Studies
- Antimicrobial Study : A series of acylhydrazones were synthesized and tested for antimicrobial activity against various strains, including MRSA. The study found that certain substitutions on the phenyl ring significantly enhanced antibacterial efficacy.
-
Anticancer Evaluation : In another study focusing on indole derivatives, the anticancer activity was assessed using MCF-7 cells. The results indicated that derivatives similar to this compound had low GI50 values, demonstrating strong growth inhibition.
- : The study emphasized the importance of hydrophobic interactions in enhancing cellular uptake and efficacy against cancer cells .
Properties
IUPAC Name |
2-hydrazinyl-N-(2-methoxyphenyl)-2-oxoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-15-7-5-3-2-4-6(7)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDJHRZFVLNKPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215444 | |
Record name | 2-[(2-Methoxyphenyl)amino]-2-oxoacetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001215444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53117-28-5 | |
Record name | 2-[(2-Methoxyphenyl)amino]-2-oxoacetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53117-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Methoxyphenyl)amino]-2-oxoacetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001215444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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